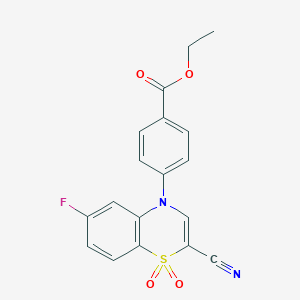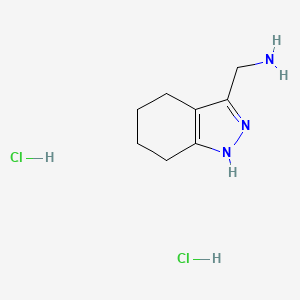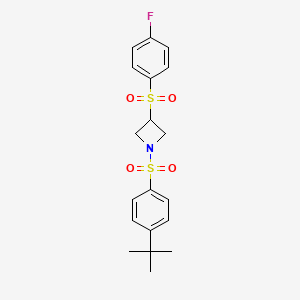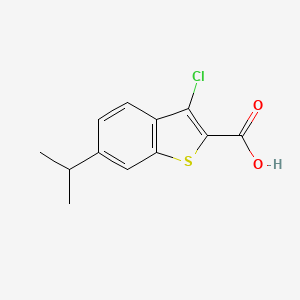
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a similar 5-membered ring but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the sulfonamide group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents . The sulfonamide group could allow it to act as a weak acid or base .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Research on derivatives similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide has shown potential antiproliferative activity against various cancer cell lines. Compounds synthesized through Suzuki and Buchwald reactions have been evaluated for their in vitro antiproliferative activity against cell lines such as MCF-7, HeLa, A-549, and Du-145 by CCK-8 assay. Preliminary bioassays suggest that most compounds exhibit antiproliferation to varying degrees, with certain compounds showing IC50 values ranging from 1.82-9.52 µM across different cell lines, highlighting their potential as antiproliferative agents (Pawar, Pansare, & Shinde, 2018).
Protein Binding Studies
Sulfonamide derivatives have also been studied for their binding properties to proteins, such as bovine serum albumin, using fluorescent probe techniques. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The binding of sulfonamide derivatives to proteins can provide insights into their behavior in biological systems, including their mechanism of action and potential therapeutic applications (Jun, Mayer, Himel, & Luzzi, 1971).
Carbonic Anhydrase Inhibition
Another area of application is the inhibition of carbonic anhydrase isoenzymes. Polymethoxylated-pyrazoline benzene sulfonamides, for instance, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, demonstrating significant inhibitory activity. These compounds have shown potential for further investigation as lead molecules for the development of new carbonic anhydrase inhibitors (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Enhancing Polymer Solar Cells
In material science, derivatives of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide have been explored for their potential to enhance the performance of polymer solar cells. For example, treatments involving dimethylformamide have been shown to significantly improve the photocurrent and power conversion efficiency of polymer solar cells, indicating that chemical modifications and treatments can play a crucial role in optimizing the performance of these renewable energy devices (Gong, Yang, Song, Lu, & Li, 2012).
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S2/c1-4-11-5-6-14(20-11)21(17,18)15-8-13(16)12-7-9(2)19-10(12)3/h5-7,13,15-16H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKXZXQYQZSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)

![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)


![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)
![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)